6-醛基-异麦冬酮 A

描述

科学研究应用

作用机制

Target of Action

The primary target of 6-Aldehydo-isoophiopogonone A is tyrosinase (Tyr) . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

6-Aldehydo-isoophiopogonone A interacts with tyrosinase through intermolecular interactions , including van der Waals interaction, hydrogen bonding, and hydrophobic interaction . This binding results in a secondary structure change of tyrosinase and its intrinsic fluorescence quenching . The molecular docking revealed that an aldehyde oxygen atom in 6-Aldehydo-isoophiopogonone A forms coordination with two Cu ions in the active center of the tyrosinase protein . This coordination may prevent the entrance of the substrate and thus inhibit the catalytic activity of tyrosinase .

Biochemical Pathways

The compound affects the pathway of melanin synthesis. In the body, melanin synthesis begins with L-tyrosine, which is catalyzed to dopaquinone (DQ) by tyrosinase . This process consists of two reactions: L-tyrosine is hydroxylated to L-dopa and then L-dopa is oxidized to DQ . The formation of DQ is a rate-limiting step in melanin synthesis .

Result of Action

The result of the action of 6-Aldehydo-isoophiopogonone A is the inhibition of tyrosinase activity, which subsequently reduces the production of melanin . This could potentially be used in the treatment of pigmented skin diseases .

生化分析

Biochemical Properties

6-Aldehydo-isoophiopogonone A has been shown to interact with the enzyme tyrosinase (Tyr), a key enzyme in melanin synthesis . The compound binds to Tyr through intermolecular interactions, including van der Waals interaction, hydrogen bonding, and hydrophobic interaction . This binding results in a secondary structure change of Tyr and its intrinsic fluorescence quenching .

Cellular Effects

The binding of 6-Aldehydo-isoophiopogonone A to Tyr inhibits the enzyme’s activity, thereby affecting the synthesis rate of melanin . This can lead to a reduction in the production of melanin, potentially causing pigmentation disorders .

Molecular Mechanism

The molecular docking of 6-Aldehydo-isoophiopogonone A with Tyr revealed that an aldehyde oxygen atom in the compound forms coordination with two Cu ions in the active center of the Tyr protein . This coordination may prevent the entrance of the substrate and thus inhibit the catalytic activity of Tyr .

Temporal Effects in Laboratory Settings

The effects of 6-Aldehydo-isoophiopogonone A on Tyr activity have been studied over time in laboratory settings

准备方法

6-Aldehydo-isoophiopogonone A can be isolated from the fibrous roots of Ophiopogon japonicus using a combination of silica gel column chromatography and recycling high-speed counter-current chromatography . The ethyl acetate fraction from the 70% ethanol extract is pre-separated by silica gel column chromatography with a petroleum ether–ethyl acetate gradient. The sub-fractions containing homoisoflavonoid analogues are further separated by recycling high-speed counter-current chromatography using a mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water .

化学反应分析

6-Aldehydo-isoophiopogonone A undergoes various chemical reactions, including oxidation and reduction. It acts as a reversible competitive inhibitor of tyrosinase, binding to the enzyme through intermolecular interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions . The aldehyde oxygen atom in 6-Aldehydo-isoophiopogonone A coordinates with copper ions in the active center of tyrosinase, preventing substrate entrance and inhibiting the enzyme’s catalytic activity .

相似化合物的比较

6-Aldehydo-isoophiopogonone A is similar to other homoisoflavonoid analogues such as 6-Aldehydo-isoophiopogonone B and methylophiopogonanone A . These compounds share similar structures and biological activities, but 6-Aldehydo-isoophiopogonone A is unique in its specific inhibitory mechanism on tyrosinase . The coordination of the aldehyde oxygen atom with copper ions in the active center of tyrosinase distinguishes it from other analogues .

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZSGZAVUIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

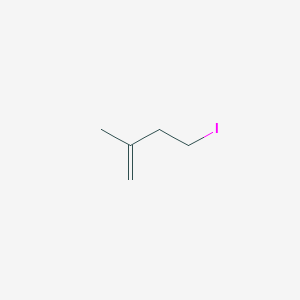

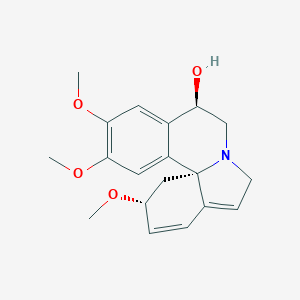

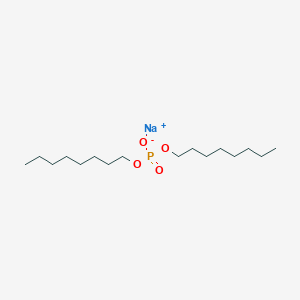

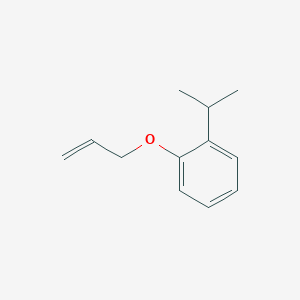

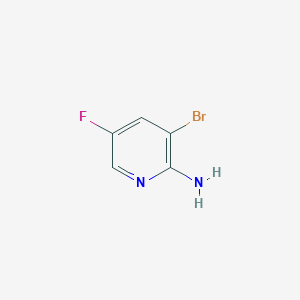

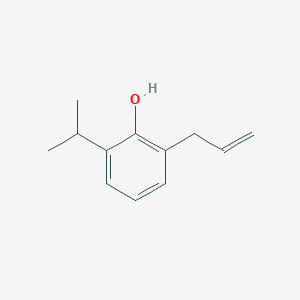

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the isolation and purification of 6-Aldehydo-isoophiopogonone A?

A: 6-Aldehydo-isoophiopogonone A is a homoisoflavonoid primarily isolated from the fibrous roots of Ophiopogon japonicus (Thunb.) Ker-Gawler, also known as Maidong. [, , , ] Several methods have been employed for its extraction and purification, including:

- Supercritical fluid extraction (SFE): This technique uses supercritical CO2 with a methanol modifier to extract homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, from Ophiopogon japonicus. []

- High-speed counter-current chromatography (HSCCC): Following SFE, HSCCC with a specific solvent system (n-hexane/ethyl acetate/methanol/ACN/water) can effectively isolate and purify 6-Aldehydo-isoophiopogonone A to a high degree of purity (98.3%). []

- Recycling high-speed counter-current chromatography (rHSCCC): This method, coupled with silica gel column chromatography, has been successfully used to separate and purify 6-Aldehydo-isoophiopogonone A with a purity of 97.82%. []

Q2: What is the structural characterization of 6-Aldehydo-isoophiopogonone A?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula, weight, or spectroscopic data for 6-Aldehydo-isoophiopogonone A. To obtain this information, a more detailed analysis of the full research articles cited, or additional studies focusing on the compound's characterization, would be necessary.

Q3: Has 6-Aldehydo-isoophiopogonone A demonstrated any specific biological activity?

A: While the provided abstracts focus on extraction, purification, and identification, one study mentions that a fraction from Glycyrrhiza glabra (licorice) containing 6-Aldehydo-isoophiopogonone A exhibited activity against multidrug-resistant bacteria. [] This suggests potential antimicrobial properties, but further research is needed to confirm this activity and elucidate its mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。